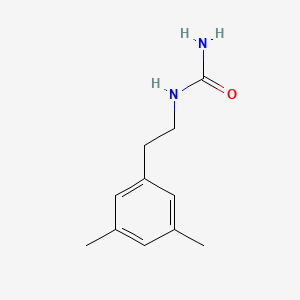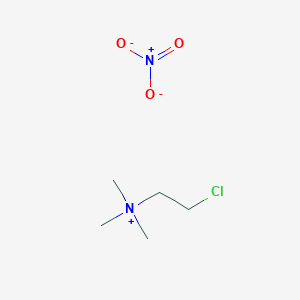
2-Chloro-N,N,N-trimethylethan-1-aminium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N,N-trimethylethan-1-aminium nitrate is a quaternary ammonium compound. It is known for its role as a plant growth regulator and has applications in various scientific fields. The compound is characterized by its ability to inhibit gibberellin biosynthesis, which is crucial for plant growth and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,N-trimethylethan-1-aminium nitrate typically involves the reaction of ethylene diamine with trimethylamine in the presence of a chlorinating agent. The reaction is usually carried out in an alcoholic medium to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is essential for its application in agriculture and other industries .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N,N-trimethylethan-1-aminium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives .
Scientific Research Applications
2-Chloro-N,N,N-trimethylethan-1-aminium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Acts as a plant growth regulator by inhibiting gibberellin biosynthesis.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of various agricultural chemicals
Mechanism of Action
The compound exerts its effects primarily by inhibiting the biosynthesis of gibberellins, a group of plant hormones that regulate growth and development. This inhibition leads to reduced cell elongation and increased resistance to lodging in plants. The molecular targets include enzymes involved in the gibberellin biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Chlormequat chloride: Another quaternary ammonium compound with similar plant growth regulatory properties.
(2-Bromoethyl)trimethylammonium bromide: Shares structural similarities but has different applications.
2-Chloro-N,N-dimethylethylamine: Similar in structure but used in different chemical reactions .
Uniqueness
2-Chloro-N,N,N-trimethylethan-1-aminium nitrate is unique due to its specific inhibitory action on gibberellin biosynthesis, making it particularly effective as a plant growth regulator. Its stability and solubility also contribute to its widespread use in various scientific and industrial applications .
Properties
CAS No. |
22818-73-1 |
|---|---|
Molecular Formula |
C5H13ClN2O3 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloroethyl(trimethyl)azanium;nitrate |
InChI |
InChI=1S/C5H13ClN.NO3/c1-7(2,3)5-4-6;2-1(3)4/h4-5H2,1-3H3;/q+1;-1 |
InChI Key |
DHXQUJFAPQTGFO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCl.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
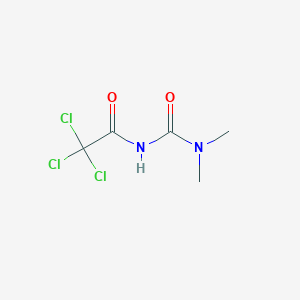


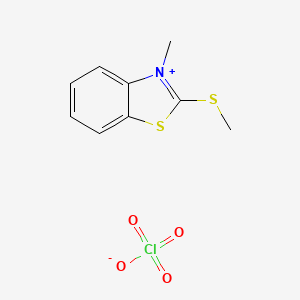

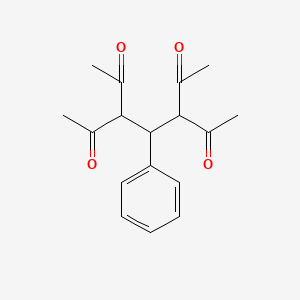

![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
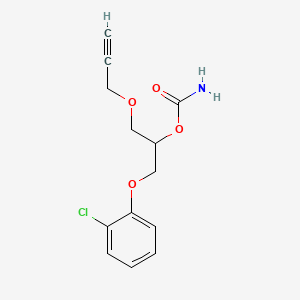
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)

![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
